molecular formula C7H13NO2S3 B12214804 Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate

Cat. No.: B12214804
M. Wt: 239.4 g/mol
InChI Key: BCBHHTKUFITSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a dioxido group and a methylcarbamodithioate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxido group and the methylcarbamodithioate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds .

Scientific Research Applications

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The dioxido and methylcarbamodithioate groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1,1-dioxidotetrahydrothiophen-3-yl)sulfonylacetate
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13NO2S3

Molecular Weight

239.4 g/mol

IUPAC Name

methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate

InChI

InChI=1S/C7H13NO2S3/c1-8(7(11)12-2)6-3-4-13(9,10)5-6/h6H,3-5H2,1-2H3

InChI Key

BCBHHTKUFITSOT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=S)SC

Origin of Product

United States

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